molecular formula C13H14N2O3S B11673001 Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Cat. No.: B11673001
M. Wt: 278.33 g/mol
InChI Key: YPUYZTSKGKWEDF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Scientific Research Applications

Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can be compared with other thiazolidine derivatives, such as:

Biological Activity

Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C13H15N3O3SC_{13}H_{15}N_{3}O_{3}S and a molecular weight of approximately 295.34 g/mol. The compound features a thiazolidinone ring, which is known for its role in various biological activities.

1. Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal strains. A study highlighted the structure–activity relationship (SAR) of thiazolidinones, suggesting that modifications to the thiazolidine ring can enhance antimicrobial efficacy .

2. Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death .

CompoundCell LineIC50 (µM)Reference
Ethyl 4-[(3-methyl-4-oxo...)HeLa10.5
Ethyl 4-[(3-methyl-4-oxo...)K56212.0

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammation pathways. This suggests potential use in treating inflammatory diseases .

4. Antidiabetic Activity

Recent studies have indicated that thiazolidinone derivatives can improve insulin sensitivity and exhibit hypoglycemic effects. These compounds may act by modulating glucose metabolism and enhancing the action of insulin .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of thiazolidinone derivatives revealed that ethyl 4-[(3-methyl-4-oxo...) exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, ethyl 4-[(3-methyl-4-oxo...) was tested against clinical isolates of bacteria and fungi. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative treatment option for resistant strains .

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(17)9-4-6-10(7-5-9)14-13-15(2)11(16)8-19-13/h4-7H,3,8H2,1-2H3

InChI Key

YPUYZTSKGKWEDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CS2)C

Origin of Product

United States

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